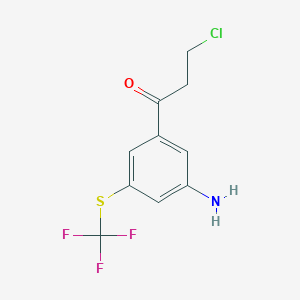

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC18824143

Molecular Formula: C10H9ClF3NOS

Molecular Weight: 283.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClF3NOS |

|---|---|

| Molecular Weight | 283.70 g/mol |

| IUPAC Name | 1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |

| Standard InChI | InChI=1S/C10H9ClF3NOS/c11-2-1-9(16)6-3-7(15)5-8(4-6)17-10(12,13)14/h3-5H,1-2,15H2 |

| Standard InChI Key | BLOQAQCYRALHOP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1N)SC(F)(F)F)C(=O)CCCl |

Introduction

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its molecular formula is C10H9ClF3NOS, with a molecular weight of approximately 283.70 g/mol. This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety, which contribute to its unique chemical reactivity and biological activity.

Synthesis Methods

The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. These methods allow for efficient production while enabling further modifications to create derivatives tailored for specific properties. The synthesis often requires careful control of reaction conditions to optimize yield and purity.

Biological Activity and Potential Applications

Research indicates that 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one exhibits significant biological activities, including potential antimicrobial and anticancer properties. The trifluoromethyl group increases the compound's lipophilicity, which may enhance its interaction with biological membranes and facilitate cellular uptake. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, influencing various signaling pathways within biological systems.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one | Trifluoromethylthio, amino, chloropropanone | High lipophilicity, potential antimicrobial and anticancer properties |

| 1-(3-Amino-2-methylphenyl)-1-chloropropan-2-one | Methyl group instead of trifluoromethylthio | Different reactivity due to less electronegative substituent |

| 1-(3-Amino-2-fluorophenyl)-1-chloropropan-2-one | Fluorine atom | Variations in chemical behavior and potential biological activity |

| 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one | Bromine atom | Alters reactivity patterns compared to chlorine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume